molecular formula C14H13N5O B2718550 3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile CAS No. 2309184-35-6

3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile

Cat. No. B2718550
CAS RN: 2309184-35-6
M. Wt: 267.292
InChI Key: CPIXVIXQOWUEPX-UHFFFAOYSA-N
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Description

“3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile” is a compound with the molecular formula C14H13N5O and a molecular weight of 267.292 . It contains a 1,2,3-triazole moiety, which is an important heterocycle in medicinal chemistry known for its potential for various biological activities .


Molecular Structure Analysis

The molecular structure of “3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile” includes a 1,2,3-triazole moiety, an azetidine ring, and a benzonitrile group. The 1,2,3-triazole moiety is a nitrogen-containing heterocycle with three nitrogen atoms in the ring .


Chemical Reactions Analysis

The 1,2,3-triazole moiety in this compound is known to participate in various chemical reactions. For instance, the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes is a common method for synthesizing 1,2,3-triazoles .

Mechanism of Action

While the specific mechanism of action for “3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile” is not mentioned in the search results, 1,2,3-triazoles are known for their various biological activities, including antiviral activity . They can disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .

properties

IUPAC Name

3-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-7-11-2-1-3-13(6-11)14(20)18-8-12(9-18)10-19-5-4-16-17-19/h1-6,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIXVIXQOWUEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

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